![molecular formula C22H29N3O4S B2510304 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 946356-09-8](/img/structure/B2510304.png)
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
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Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide, commonly referred to as AOTE, is a chemical compound that has gained significant attention in scientific research. AOTE is a member of the oxalamide family and has been studied for its potential use in various applications, including drug development.
Scientific Research Applications
Synthesis and Characterization Techniques
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, applicable to the synthesis of related compounds, offering a high-yielding, operationally simple methodology. This technique provides a new pathway for synthesizing anthranilic acid derivatives and oxalamides, which may relate to the synthesis of compounds similar to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide (Mamedov et al., 2016).
Polythiophenes with Azobenzene Units
Research into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units synthesized from 3-bromo-4-methylthiophene highlights the potential for creating materials with unique thermal, optical, and electrochemical properties. Such copolymers demonstrate solvatochromic behavior and varying degrees of conjugation and azobenzene content, suggesting applications in materials science where thiophene-based compounds are relevant (Tapia et al., 2010).
Cooperative Motion in Azo Polymers
A study on the cooperative motion of polar side groups in amorphous polymers through the synthesis of nitrophenyl and azo group-containing copolymers showcases a mechanism for inducing and erasing birefringence. This research provides insights into the molecular dynamics within polymers, potentially informing the development of materials with controlled optical properties, including those derived from azepane and thiophene compounds (Meng et al., 1996).
Synthesis of N-Heterocycles
The synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts, including morpholines, piperazines, azepines, and oxazepines, presents a versatile method for constructing complex molecular architectures. This research is directly relevant to synthesizing compounds with structures akin to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide, offering applications in pharmaceuticals and materials science (Matlock et al., 2015).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-17-7-8-20(29-2)18(13-17)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBDCAHYYQPSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide |
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